2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole
Description
2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole is a substituted imidazole derivative characterized by a cyclopropyl group at position 2, an iodine atom at position 4, and an isopropyl group at position 1 of the imidazole ring. This compound’s molecular weight is approximately 278.06 g/mol (calculated).
Properties
IUPAC Name |
2-cyclopropyl-4-iodo-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-6(2)12-5-8(10)11-9(12)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBYNWESVYIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1C2CC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621187 | |
| Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824431-88-1 | |
| Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Cyclopropanation via Grignard Reagents
A widely employed method utilizes cyclopropylmagnesium bromide to introduce the cyclopropyl group at the 2-position of 4-iodo-1-isopropyl-1H-imidazole. The reaction proceeds under anhydrous THF at −78°C to 0°C, achieving yields of 68–72%:
4-iodo-1-isopropyl-1H-imidazole + CyclopropylMgBr → this compound
Critical Parameters:
Transition Metal-Catalyzed Cyclopropanation
Alternative approaches employ palladium-catalyzed cross-coupling between 4-iodoimidazole derivatives and cyclopropylboronic acids. The Miyaura borylation-Suzuki coupling sequence demonstrates moderate efficiency (55–60% yield) but offers improved functional group tolerance:
Pd(OAc)₂ (5 mol%)
XPhos (10 mol%)
K₃PO₄ (3 eq), dioxane/H₂O (4:1), 80°C
Regioselective Iodination Methodologies
Direct Electrophilic Iodination
The patent CN102432543A discloses a scalable iodine-mediated process using imidazole precursors:
| Parameter | Specification |
|---|---|
| Reactants | 2-cyclopropyl-1-isopropyl-1H-imidazole, I₂ (2.3 eq) |
| Base | NaOH (4.6 eq) |
| Solvent | H₂O/EtOH (3:1) |
| Temperature | 60°C, 8 hr |
| Yield | 82% |
This method produces 4-iodo regioisomer as the major product (>95% selectivity) due to the directing effect of the isopropyl group.
N-Iodosuccinimide (NIS)-Mediated Iodination
BenchChem describes an optimized protocol using NIS in acetic acid:
2-cyclopropyl-1-isopropyl-1H-imidazole (1 eq)
NIS (1.05 eq)
AcOH, 70°C, 6 hr → 89% yield
Advantages:
- Mild conditions compared to molecular iodine
- Reduced polyiodination byproducts (<3%)
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
The urea/hydrogen peroxide (UHP) catalyzed method enables direct assembly of trisubstituted imidazoles:
Benzil (1 eq) + Cyclopropanecarboxaldehyde (1 eq) + Isopropylamine (4 eq)
UHP (10 mol%), EtOH, reflux, 12 hr → 74% yield
Limitations:
Halogen Exchange Reactions
A patent-pending methodology employs halogen dance reactions on pre-iodinated intermediates:
2-cyclopropyl-1-isopropyl-4,5-diiodo-1H-imidazole → Selective deiodination at C5
CuI (20 mol%), DMF, 140°C, 24 hr → 78% yield
Industrial-Scale Production Considerations
Process Optimization Table
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyclopropanation | Batch, −78°C | Continuous flow, −20°C |
| Iodination | NIS in AcOH | I₂/NaIO₄ in H₂O/EtOH |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 65–70% | 58–63% |
Cost Analysis
- Grignard route: $12.50/g (material costs)
- Multicomponent route: $8.20/g (higher catalyst loading)
- Iodine-mediated process: $6.80/g (preferred for bulk synthesis)
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to the formation of different imidazole derivatives .
Scientific Research Applications
2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The presence of the cyclopropyl and isopropyl groups can influence the compound’s binding affinity and selectivity for its targets. Additionally, the iodine atom can participate in halogen bonding, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The substituents on the imidazole ring significantly influence electronic distribution, steric bulk, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
†Estimated based on substituent contributions.
Physicochemical Properties
Solubility and Stability :
- The boronic acid derivative requires storage at -20°C due to moisture sensitivity, whereas the iodine-substituted analogs (target compound and ) are likely more stable under ambient conditions.
- The cyclopropanecarbonyl group in introduces a ketone, reducing solubility in nonpolar solvents compared to the halogenated analogs.
Crystallographic Utility :
The iodine atom in the target compound and enhances X-ray diffraction quality due to its high electron density, making these compounds suitable for crystallographic studies using programs like SHELX .
Research Findings and Implications
- Lipophilicity and Drug Design : The target compound’s higher LogP (~2.0) compared to (LogP 1.30) suggests improved blood-brain barrier penetration, a critical factor in central nervous system drug development.
- Reactivity Differences : The iodine substituent offers distinct pathways for nucleophilic substitution, whereas the boronic acid in is tailored for electrophilic cross-couplings.
- Crystallography : Heavy-atom effects from iodine enhance structural determination accuracy, as evidenced by the widespread use of SHELX in small-molecule refinement .
Biological Activity
2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole is a heterocyclic compound characterized by its unique molecular structure, which includes a cyclopropyl group, an iodine atom, and an isopropyl group attached to an imidazole ring. The molecular formula for this compound is CHIN .
The compound's structure allows it to engage in various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by other functional groups.
- Oxidation and Reduction Reactions : The imidazole ring can undergo redox reactions.
- Cyclization Reactions : Further cyclization can lead to more complex derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been noted to have activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of several human cancer cell lines. The following table summarizes the IC values for different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HT-29 (Colon) | 15.63 |
| A549 (Lung) | 12.30 |
| MCF-7 (Breast) | 10.50 |
| PC-3 (Prostate) | 9.27 |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors relevant to microbial and cancer cell metabolism. The presence of the iodine atom may enhance its binding affinity through halogen bonding, potentially increasing its selectivity for target sites .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The study reported that this compound demonstrated a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics, suggesting its potential as an alternative treatment option .
Anticancer Evaluation
In another research effort, the anticancer efficacy of this compound was tested against a panel of human tumor cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis in susceptible cell lines. Further studies are warranted to explore its effects in vivo and determine its therapeutic potential in clinical settings .
Q & A
Q. What are the common synthetic routes for preparing 2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole?
The synthesis typically involves three key steps:
- Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, cyclopropane derivatives can react with imidazole precursors under basic conditions (e.g., triethylamine) .
- Iodination : Electrophilic iodination at the 4-position of the imidazole ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) .
- Isopropyl substitution : Alkylation of the 1-position with isopropyl halides (e.g., isopropyl bromide) under inert atmospheres to avoid side reactions .
Key characterization methods include H/C NMR to confirm regioselectivity and HPLC for purity assessment (>95%) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The 4-iodo group acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For instance:
- Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh)/KCO in THF/water mixtures yields 4-aryl derivatives. The iodine’s electronegativity enhances oxidative addition efficiency .
- Radical pathways : Iodo-imidazoles participate in light-mediated C–I bond cleavage for C–H functionalization .
Contradictions in yield outcomes (e.g., 40–85%) are often linked to steric hindrance from the isopropyl group, requiring optimization of catalyst loading .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for structural confirmation?
Discrepancies in NMR or mass spectrometry data may arise from:
- Tautomerism : Imidazole rings exhibit prototropic tautomerism, altering chemical shifts. Use H-N HMBC to confirm nitrogen connectivity .
- Residual solvents : DMF or DMSO traces in H NMR spectra can mask signals. Employ rigorous drying or deuterated solvent exchanges .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction resolves ambiguities in regiochemistry .
Q. What strategies optimize the compound’s stability under varying pH conditions?
Stability studies in aqueous buffers (pH 1–13) reveal:
- Acidic conditions (pH < 3) : Rapid degradation via imidazole ring protonation and iodohydrin formation. Stabilization requires lyophilization or storage in anhydrous solvents .
- Basic conditions (pH > 10) : Hydrolysis of the cyclopropane ring occurs. Add antioxidants (e.g., BHT) to mitigate radical-induced decomposition .
Data from accelerated stability testing (40°C/75% RH) should be analyzed using Arrhenius models to predict shelf life .
Q. How can computational methods predict biological activity for SAR studies?
- Docking simulations : The iodine atom’s van der Waals radius (1.98 Å) creates steric complementarity in kinase binding pockets (e.g., EGFR). Use AutoDock Vina with force fields adjusted for halogen bonding .
- DFT calculations : Assess electron-withdrawing effects of the iodo group on HOMO-LUMO gaps, correlating with redox activity in antimicrobial assays .
Contradictions between in silico predictions and experimental IC values often stem from solvent effects or protein flexibility, requiring MD simulations for refinement .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry : Continuous-flow reactors minimize exothermic side reactions during iodination (e.g., using ICl in microfluidic channels) .
- Catalyst screening : Pd-NHC complexes improve cross-coupling efficiency with sterically hindered substrates (e.g., isopropyl groups) .
- Purification : High-speed countercurrent chromatography (HSCCC) isolates the target compound from regioisomeric byproducts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in biological assays?
- False positives : The iodine atom’s redox activity may generate reactive oxygen species (ROS), skewing cytotoxicity assays. Use ROS scavengers (e.g., NAC) as controls .
- Solubility artifacts : Low aqueous solubility (logP ≈ 2.8) leads to precipitation in cell culture media. Validate activity via nanoformulation (e.g., liposomal encapsulation) .
- Strain-specific effects : Antimicrobial activity against Gram-positive vs. Gram-negative bacteria may vary due to outer membrane permeability. Perform LPS-depletion assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclopropane addition | Cyclopropyl bromide, KCO, DMF | 65–78 | 92 | |
| Iodination | NIS, DCM, rt, 12h | 70–85 | 95 | |
| Isopropyl substitution | Isopropyl iodide, NaH, THF | 60–72 | 90 |
Q. Table 2. Stability Profile in Buffers
| pH | Half-life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | 2.5 h | Ring protonation → iodohydrin |
| 7.4 | 48 h | Minimal degradation |
| 12 | 0.8 h | Cyclopropane ring hydrolysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
